molecular formula C6H9NO2S2 B1591043 Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate CAS No. 30760-40-8

Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate

Cat. No. B1591043
CAS RN: 30760-40-8
M. Wt: 191.3 g/mol
InChI Key: FMAVEPJEJSDDAE-UHFFFAOYSA-N
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Description

Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .


Synthesis Analysis

Thiazolidine motifs are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . The reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature gives 2-methylidene-1,3-thiazolidin-4-one derivatives . These derivatives then react with oxalyl chloride in dry MeCN at 70 °C to produce 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .


Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . In the thiazolidine nucleus, a large number of substitutions are possible on 2, 4, and 5 positions responsible for enhancing the compound’s pharmaceutical importance .


Chemical Reactions Analysis

The main chemical transformations of 2-ylidene-1,3-thiazolidines include the reactions of selective functionalization and heterocyclization at the ylidene fragment and thiazolidine backbone .


Physical And Chemical Properties Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2/c1-2-9-5(8)7-3-4-11-6(7)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAVEPJEJSDDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568542
Record name Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate

CAS RN

30760-40-8
Record name Ethyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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